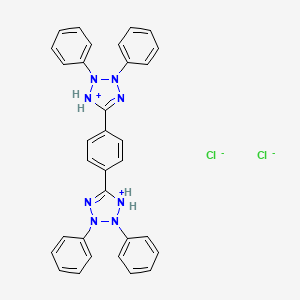![molecular formula C12H11AsN2O5 B14487976 {4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid CAS No. 65501-72-6](/img/structure/B14487976.png)
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid is a complex organic compound with a unique structure that includes both arsonic acid and hydrazinyl groups
Métodos De Preparación
The synthesis of {4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid typically involves multiple steps. The initial step often includes the preparation of the hydrazinyl intermediate, followed by its reaction with an arsonic acid derivative. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The arsonic acid group can participate in substitution reactions, where different substituents replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of {4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The arsonic acid group can interact with cellular components, disrupting normal cellular functions and leading to cell death. These interactions are mediated through various biochemical pathways, including oxidative stress and apoptosis.
Comparación Con Compuestos Similares
{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid can be compared with other similar compounds, such as:
Arsenic-based compounds: These include arsonic acids and arsenates, which have similar chemical properties but differ in their biological activity and toxicity.
Hydrazine derivatives: Compounds like hydrazine and its derivatives share the hydrazinyl group but differ in their overall structure and reactivity.
Phenyl derivatives: These compounds have a phenyl group as a common structural motif but vary in their functional groups and applications. The uniqueness of this compound lies in its combination of arsonic acid and hydrazinyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65501-72-6 |
|---|---|
Fórmula molecular |
C12H11AsN2O5 |
Peso molecular |
338.15 g/mol |
Nombre IUPAC |
[4-[(3,4-dihydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O5/c16-11-6-5-10(7-12(11)17)15-14-9-3-1-8(2-4-9)13(18,19)20/h1-7,16-17H,(H2,18,19,20) |
Clave InChI |
WPBPIKSXDGXEID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
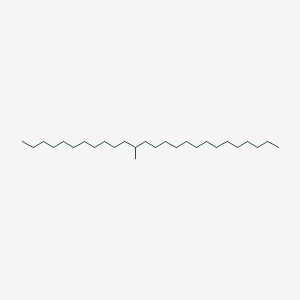
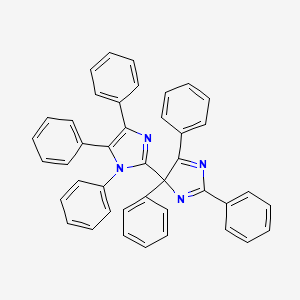
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
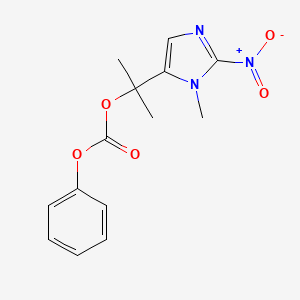
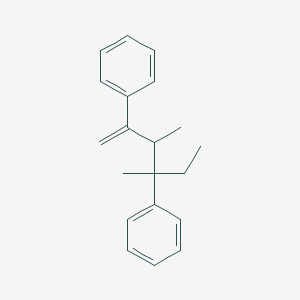
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
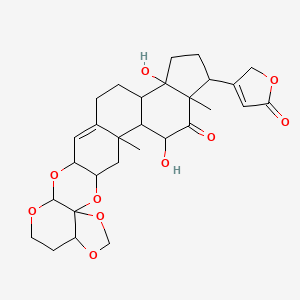
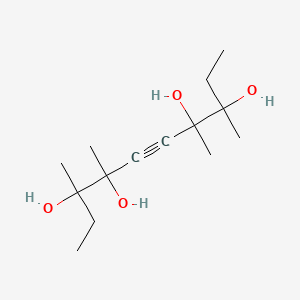
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
